molecular formula C35H38N6O6 B600933 2H-2-Ethyl Candesartan Cilexetil CAS No. 914613-36-8

2H-2-Ethyl Candesartan Cilexetil

Cat. No.: B600933
CAS No.: 914613-36-8
M. Wt: 638.73
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-2-Ethyl Candesartan Cilexetil is a prodrug of candesartan, an angiotensin II receptor antagonist. It is primarily used in the treatment of hypertension and certain types of heart failure. This compound is converted to its active form, candesartan, during absorption in the gastrointestinal tract. By blocking the angiotensin II receptor, it helps to lower blood pressure and improve cardiovascular health .

Mechanism of Action

Target of Action

2H-2-Ethyl Candesartan Cilexetil, also known by its trade name Atacand, is primarily used to treat hypertension or high blood pressure . It is classified as an angiotensin II receptor blocker (ARB), which means it works by blocking the action of a hormone called angiotensin II in the body . The primary target of this compound is the type-1 angiotensin II receptor (AT1) subtype .

Mode of Action

Candesartan cilexetil is a prodrug, which means it is inactive in its original form. It is hydrolyzed to candesartan during absorption from the gastrointestinal tract . Candesartan then competes with angiotensin II for binding to the AT1 receptor . By blocking the action of angiotensin II, it prevents the blood pressure increasing effects of angiotensin II .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptor, it antagonizes the hypertensive effects of angiotensin II via the RAAS . This results in the widening of blood vessels, thereby reducing blood pressure .

Pharmacokinetics

Candesartan cilexetil is rapidly converted to its active metabolite, candesartan, during absorption from the gastrointestinal tract . It is excreted mostly unchanged and has a terminal half-life of about nine hours . Approximately 33% of the given dose is excreted via urine and 65% is excreted in the feces .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the lowering of blood pressure. By blocking the AT1 receptor, it prevents the blood pressure increasing effects of angiotensin II . This results in the widening of blood vessels, thereby reducing blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 1.9 x 10-3, which means that the use of candesartan is predicted to present an insignificant risk to the environment . Additionally, the compound demonstrates a slight degradation in acidic pH after short-term stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-2-Ethyl Candesartan Cilexetil involves multiple steps, including the formation of the benzimidazole ring and the attachment of the tetrazole group. One of the key steps is the removal of the tetrazolyl protecting group in an organic solvent, often in the presence of a Lewis acid .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2H-2-Ethyl Candesartan Cilexetil undergoes various chemical reactions, including hydrolysis, esterification, and substitution reactions. During its conversion to the active form, candesartan, esterases in the intestine cleave the prodrug .

Common Reagents and Conditions:

    Hydrolysis: Typically occurs in the presence of water and esterases.

    Esterification: Involves the reaction of carboxylic acids with alcohols in the presence of acid catalysts.

    Substitution: Often involves nucleophilic reagents under basic conditions.

Major Products: The primary product of these reactions is candesartan, which is the active form of the drug .

Scientific Research Applications

2H-2-Ethyl Candesartan Cilexetil has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Losartan: Another angiotensin II receptor antagonist used to treat hypertension.

    Valsartan: Similar in function, used for hypertension and heart failure.

    Irbesartan: Also an angiotensin II receptor antagonist with similar applications.

Uniqueness: 2H-2-Ethyl Candesartan Cilexetil is unique due to its high binding affinity and prolonged activity at the AT1 receptor. It has a longer duration of action compared to some other angiotensin II receptor antagonists, making it effective for once-daily dosing .

Properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N6O6/c1-4-41-38-32(37-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKUBVHJAZIDCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H38N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901101244
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914613-36-8
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914613-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-2-Ethyl candesartan cilexetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914613368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901101244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-2-ETHYL CANDESARTAN CILEXETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRT0P1L622
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2H-2-Ethyl Candesartan Cilexetil
Reactant of Route 2
Reactant of Route 2
2H-2-Ethyl Candesartan Cilexetil
Reactant of Route 3
Reactant of Route 3
2H-2-Ethyl Candesartan Cilexetil
Reactant of Route 4
Reactant of Route 4
2H-2-Ethyl Candesartan Cilexetil
Reactant of Route 5
Reactant of Route 5
2H-2-Ethyl Candesartan Cilexetil
Reactant of Route 6
2H-2-Ethyl Candesartan Cilexetil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.